N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-propoxybenzamide
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Overview
Description
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-propoxybenzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a bromobenzoyl group attached to a benzofuran ring, which is further connected to a propoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-propoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the halogenation of 4-bromobenzoic acid, followed by a series of condensation reactions to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives .
Scientific Research Applications
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-propoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide
- **N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-isobutoxybenzamide
Uniqueness
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H20BrNO4 |
---|---|
Molecular Weight |
478.3 g/mol |
IUPAC Name |
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-propoxybenzamide |
InChI |
InChI=1S/C25H20BrNO4/c1-2-14-30-19-7-5-6-17(15-19)25(29)27-22-20-8-3-4-9-21(20)31-24(22)23(28)16-10-12-18(26)13-11-16/h3-13,15H,2,14H2,1H3,(H,27,29) |
InChI Key |
BCHCZIVBQAQPEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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